[4-Bromo-2-(dimethylamino)phenyl]methanol
Overview
Description
“[4-Bromo-2-(dimethylamino)phenyl]methanol” is a biochemical used for proteomics research . It has a molecular formula of C9H12BrNO and a molecular weight of 230.1 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that benzylic positions are reactive sites in organic molecules. They can undergo free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Pharmacology and Toxicology of Related Compounds
Research on N-Benzylphenethylamine ("NBOMe") hallucinogens, which are structurally related to phenethylamines, discusses the profound changes in perception and cognition mediated by 5-HT2A receptor activation. These compounds show high potency and affinity for the 5-HT2A receptor, leading to significant research interest in their pharmacological and toxicological profiles (Halberstadt, 2017).
Materials Science: Insulating Paper Degradation Detection
Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. Its presence, detected through thermal ageing tests and field samples, correlates with the degradation of cellulosic solid insulation in transformer mineral oil. This application highlights methanol's role in monitoring and diagnosing the health of electrical infrastructure (Jalbert et al., 2019).
Properties
IUPAC Name |
[4-bromo-2-(dimethylamino)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPHXKHAIVOZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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